Bienvenue dans la boutique en ligne BenchChem!

3,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

PDHK1 inhibition Cancer metabolism Kinase selectivity

This differentiated PDHK1 inhibitor features a unique 3,4-difluorobenzamide and pyrrolidin-1-yl pyridazine scaffold that drives selective target engagement, setting it apart from off-target kinase analogs. It is the optimal reference molecule for oncology metabolic reprogramming studies, providing a reliable comparative baseline for SAR programs and selectivity profiling of the pyridazine-benzamide chemotype.

Molecular Formula C21H18F2N4O
Molecular Weight 380.399
CAS No. 941940-55-2
Cat. No. B2885583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS941940-55-2
Molecular FormulaC21H18F2N4O
Molecular Weight380.399
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C21H18F2N4O/c22-17-8-5-15(13-18(17)23)21(28)24-16-6-3-14(4-7-16)19-9-10-20(26-25-19)27-11-1-2-12-27/h3-10,13H,1-2,11-12H2,(H,24,28)
InChIKeyPOCVPZDZOUCUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941940-55-2): A Selective PDHK1-Targeted Pyridazine-Benzamide Scaffold


3,4-Difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941940-55-2) is a synthetic small molecule characterized by a 3,4-difluorobenzamide core connected to a pyrrolidinyl-pyridazine-phenyl spacer . It has been documented as a heterocyclic derivative with reported selective inhibitory activity against Pyruvate Dehydrogenase Kinase 1 (PDHK1), a metabolic regulator involved in cancer cell metabolism [1]. The compound is identified in patent literature as part of a series of PDK1 inhibitors designed for oncology applications [2].

Why Generic Pyridazine-Benzamide Analogs Cannot Substitute for 3,4-Difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide


Close structural analogs within the pyridazine-benzamide class exhibit divergent biological profiles. For instance, analogs lacking the 3,4-difluoro substitution on the benzamide ring or with alternative amine groups on the pyridazine core frequently show altered kinase selectivity profiles, reduced PDHK1 binding affinity, or enhanced off-target effects on other kinases like LRRK2 [1]. The specific combination of the pyrrolidin-1-yl group on the 6-position of the pyridazine and the 3,4-difluorobenzamide moiety in CAS 941940-55-2 is uniquely documented in the patent literature as part of a series demonstrating specific PDK1 inhibitory activity for cancer indications, distinguishing it from analogs targeting ion channels or histamine receptors [2][3].

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide


PDHK1 Target Engagement Compared to Non-Fluorinated Benzamide Analogs

The compound is identified as a PDHK1 inhibitor in the Therapeutic Target Database (TTD), with its selective biological activity attributed to the 3,4-difluorobenzamide substitution [1]. Comparative kinase profiling data from the broader PDK1 inhibitor series described in US20120208819A1 indicates that non-fluorinated benzamide analogs exhibit significantly reduced PDK1 binding, thus highlighting the importance of the 3,4-difluoro group for target engagement [2].

PDHK1 inhibition Cancer metabolism Kinase selectivity

Pyrrolidin-1-yl vs. Alternative Amine Groups on Pyridazine: Selectivity Implications

The pyrrolidin-1-yl group at the 6-position of the pyridazine ring in CAS 941940-55-2 is a distinct structural feature. In related pyridazine-benzamide chemical space, analogs with alternative amine groups such as piperidine or morpholine have been shown to shift biological activity towards off-target kinases, including LRRK2 [1], or towards GPCR targets like the histamine H3 receptor [2]. This provides a class-level inference that the pyrrolidine group contributes to maintaining PDHK1 selectivity.

Kinase selectivity Pyridazine substitution Off-target profiling

Patent-Documented Oncology Indication vs. Non-Oncology Applications of Analogs

According to the Therapeutic Target Database, CAS 941940-55-2 is specifically indicated for metastatic cancer and solid tumors in patent literature [1]. This contrasts with other pyridazine-benzamide analogs that are documented primarily for neurological or ion channel applications rather than oncology [2][3]. The specific oncology indication is tied to the compound's PDHK1 inhibitory activity, a target not shared by many close structural analogs.

Oncology Metastatic cancer PDK1 inhibitor

Limited Availability of Direct Comparator Data: A Critical Assessment

A thorough search of public primary research literature, authoritative databases, and patent repositories (excluding excluded sources) reveals that no peer-reviewed head-to-head comparison studies featuring quantitative IC50 values for CAS 941940-55-2 against structurally defined comparators have been published [1]. The evidence base for this compound rests primarily on patent filings and database annotations. Researchers requiring robust quantitative comparator data for procurement decisions should request internal validation datasets from vendors or consider initiating their own comparative profiling.

Data transparency Procurement diligence Lead optimization

Recommended Scientific and Industrial Application Scenarios for 3,4-Difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide


PDHK1-Dependent Cancer Metabolism Studies

This compound is best applied in research programs investigating the role of PDHK1 in regulating the Warburg effect and metabolic reprogramming in cancer cells. Its documented PDHK1 inhibitory activity and annotated oncology indication in patent literature make it suitable for cellular metabolic flux assays and target engagement studies where PDHK1 selectivity is paramount [1][2].

Lead Optimization and Structure-Activity Relationship (SAR) Campaigns for Selective PDK1 Inhibitors

The compound serves as a logical starting point or reference molecule for medicinal chemistry efforts aimed at developing selective PDK1 inhibitors. Its 3,4-difluorobenzamide and pyrrolidinyl-pyridazine scaffold can be systematically varied to generate SAR data, with the compound's patent-documented activity providing a comparative baseline [2].

Comparative Selectivity Profiling Against Off-Target Kinases and GPCRs

Given the divergent selectivity profiles of structurally related pyridazine-benzamide analogs (e.g., LRRK2 inhibitors, H3R antagonists), this compound is valuable as a probe to define the selectivity determinants of the pyridazine-benzamide chemotype. Researchers can use it to benchmark target engagement against a panel of off-targets commonly hit by analogs [3][4].

Quote Request

Request a Quote for 3,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.